molecular formula C18H21NO4 B5856847 N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5856847
M. Wt: 315.4 g/mol
InChI Key: JPNAZDAOYFHFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CHC belongs to the class of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and oxidative stress. It also activates certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high degree of purity, which makes it easier to obtain reproducible results. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide and its potential use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-methoxy-2H-chromen-2-one and cycloheptylamine followed by the addition of a carboxylic acid group. The process is carried out under controlled conditions and requires a high degree of precision to obtain a pure product.

Scientific Research Applications

N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-cycloheptyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-14-8-9-16-12(10-14)11-15(18(21)23-16)17(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNAZDAOYFHFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

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